molecular formula C9H6F3NO7S B8468284 Methyl 4-nitro-3-{[(trifluoromethyl)sulfonyl]oxy}benzoate

Methyl 4-nitro-3-{[(trifluoromethyl)sulfonyl]oxy}benzoate

Cat. No. B8468284
M. Wt: 329.21 g/mol
InChI Key: NXMATUPPXFOQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07727997B2

Procedure details

To a stirred solution of Pd2(dba)3 (139 mg), BINAP (284 mg), and cesium carbonate (2.0 g) in toluene (50 mL) was added butylamine (0.45 mL), and the reaction mixture was heated at 80° C. for 15 min. A solution of methyl 4-nitro-3-{[(trifluoromethyl)sulfonyl]oxy}benzoate (1.0 g) in toluene (15 mL) was added dropwise over 1 h. The mixture was cooled to room temperature, filtered through diatomaceous earth, and concentrated under reduced pressure. Purification by flash column chromatography (silica, 3:1 ethyl acetate/hexanes) provided 670 mg of the title compound as a yellow oil: ESI MS m/z 550 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
284 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
139 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:53]([NH2:57])[CH2:54][CH2:55][CH3:56].[N+:58]([C:61]1[CH:70]=[CH:69][C:64]([C:65]([O:67][CH3:68])=[O:66])=[CH:63][C:62]=1OS(C(F)(F)F)(=O)=O)([O-:60])=[O:59]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH2:53]([NH:57][C:70]1[CH:69]=[C:64]([CH:63]=[CH:62][C:61]=1[N+:58]([O-:60])=[O:59])[C:65]([O:67][CH3:68])=[O:66])[CH2:54][CH2:55][CH3:56] |f:1.2.3,7.8.9.10.11|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C(=O)OC)C=C1)OS(=O)(=O)C(F)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
284 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
cesium carbonate
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.45 mL
Type
reactant
Smiles
C(CCC)N
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
139 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica, 3:1 ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC=1C=C(C(=O)OC)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 670 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.